molecular formula C8H13N3O B14868648 (Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide

(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide

Cat. No.: B14868648
M. Wt: 167.21 g/mol
InChI Key: AHMUYHAJCBAJMC-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method is known for its mild reaction conditions and high yields. Another approach involves the use of bismuth nitrate pentahydrate as a catalyst, which also provides excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-substituted pyrroles .

Mechanism of Action

The mechanism by which (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth . The compound’s interaction with these enzymes disrupts their normal function, leading to antibacterial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N'-hydroxy-2-methyl-2-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C8H13N3O/c1-8(2,7(9)10-12)11-5-3-4-6-11/h3-6,12H,1-2H3,(H2,9,10)

InChI Key

AHMUYHAJCBAJMC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(/C(=N/O)/N)N1C=CC=C1

Canonical SMILES

CC(C)(C(=NO)N)N1C=CC=C1

Origin of Product

United States

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